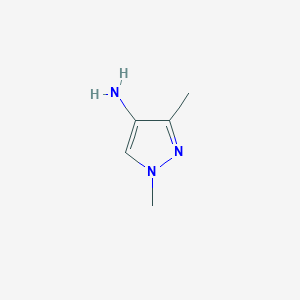

1,3-dimethyl-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-5(6)3-8(2)7-4/h3H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLKRXWNAFFPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 1,3-dimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 1,3-dimethyl-1H-pyrazol-4-amine. The information is curated for professionals in research and development, with a focus on structured data, experimental methodologies, and logical visualizations to support advanced chemical research.

Chemical and Physical Properties

This compound, with the CAS number 64517-88-0, is a substituted pyrazole that serves as a valuable building block in medicinal and agricultural chemistry.[1] Its key identifiers and physicochemical properties are summarized below. The dihydrochloride salt form is also common, which significantly enhances its aqueous solubility.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | PubChem[2] |

| Molecular Weight | 111.15 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 64517-88-0 | Sigma-Aldrich |

| Canonical SMILES | CC1=NN(C=C1N)C | PubChem[2] |

| InChI Key | AXLKRXWNAFFPDB-UHFFFAOYSA-N | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | 0-8°C (as dihydrochloride) | Chem-Impex[1] |

Note: Specific quantitative data such as melting point, boiling point, and pKa for the free base are not consistently reported across public databases. The dihydrochloride salt is described as an off-white solid.[1]

Synthesis and Experimental Protocols

The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry. The most common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4]

General Experimental Protocol: Knorr Pyrazole Synthesis

A generalized protocol for synthesizing a pyrazole ring, which can be adapted for this compound precursors, is as follows:

-

Reaction Setup: A solution of a 1,3-dicarbonyl compound is prepared in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Hydrazine: The selected hydrazine derivative (e.g., methylhydrazine) is added to the solution. This step is often exothermic and may require cooling.[3]

-

Cyclization: The reaction mixture is heated, typically under reflux, for a period ranging from one to several hours to facilitate the cyclization and dehydration steps.[3]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The crude product may then be precipitated by adding water or an anti-solvent.

-

Purification: The isolated solid is purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure pyrazole derivative.[3]

Synthesis of this compound Precursor

A plausible synthetic route to this compound would start from a suitably substituted 1,3-dicarbonyl equivalent and methylhydrazine. A related synthesis for 1,3-dimethyl-1H-pyrazole-4-carboxylic acid has been patented, starting from ethyl acetoacetate and triethyl orthoformate, followed by cyclization with methylhydrazine.[5] The carboxylic acid can then be converted to the amine via standard methods such as a Curtius, Hofmann, or Schmidt rearrangement.

A more direct approach involves the reduction of a corresponding nitro-pyrazole. For instance, the synthesis of related pyrazolo[3,4-b]pyrazin-5-ones involves the catalytic hydrogenation of a nitro-pyrazole precursor to an amino-pyrazole, which then undergoes further reaction.

Caption: General synthesis workflow for pyrazole derivatives.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs.

-

Pharmaceutical Development: This compound is a crucial building block for synthesizing pyrazole derivatives with diverse biological activities, including anti-inflammatory and analgesic properties.[1] The dihydrochloride salt's enhanced solubility makes it particularly useful in pharmaceutical formulations.[1] It is also used in the development of medications targeting neurological disorders, attributed to its potential to be part of structures that can cross the blood-brain barrier.[1]

-

Agrochemical Chemistry: It serves as an intermediate in the creation of advanced agrochemicals, contributing to crop protection products with improved efficacy against pests and diseases.[1]

-

Materials Science: Beyond life sciences, it is employed in the synthesis of advanced materials and as a versatile reagent in organic chemistry.[1]

Caption: Role as a synthetic building block in R&D.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place. The dihydrochloride salt is recommended to be stored at 0-8°C.[1]

References

1,3-dimethyl-1H-pyrazol-4-amine molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,3-dimethyl-1H-pyrazol-4-amine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This guide details its molecular structure, chemical properties, experimental synthesis protocols, and key applications.

Molecular Structure and Chemical Identity

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The core pyrazole ring is functionalized with two methyl groups at the 1 and 3 positions and an amine group at the 4 position.

-

IUPAC Name: 1,3-dimethylpyrazol-4-amine[1]

-

Alternative Name: 1,3-dimethyl-1H-pyrazol-4-ylamine

-

CAS Number: 64517-88-0[2]

-

Molecular Formula: C₅H₉N₃[1]

-

Structure: The molecule consists of a 1H-pyrazole ring. A methyl group is attached to the nitrogen atom at position 1 (N1) and another methyl group is attached to the carbon atom at position 3 (C3). An amine (-NH₂) group is substituted at the carbon atom at position 4 (C4).

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its dihydrochloride salt are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Weight | 111.15 g/mol | [1] |

| Monoisotopic Mass | 111.079647300 Da | [1] |

| Appearance | Off-white solid (dihydrochloride salt) | [3] |

| Canonical SMILES | CC1=NN(C=C1N)C | [1] |

| InChI | InChI=1S/C5H9N3/c1-4-5(6)3-8(2)7-4/h3H,6H2,1-2H3 | [1] |

| InChIKey | AXLKRXWNAFFPDB-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. A common and effective method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible synthetic route starts from a functionalized precursor like 4-nitro-1,3-dimethyl-1H-pyrazole, followed by reduction.

Protocol: Synthesis via Reduction of a Nitro-pyrazole Precursor

This protocol describes a two-step process: the synthesis of the nitro precursor followed by its reduction to the target amine.

Step 1: Synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole This step is adapted from methodologies used for creating functionalized pyrazole intermediates.[4]

-

Reactants: 1,3-dimethyl-1H-pyrazol-5-one, Nitrating agent (e.g., nitric acid/sulfuric acid), Chlorinating agent (e.g., phosphorus oxychloride).

-

Procedure:

-

Carefully add 1,3-dimethyl-1H-pyrazol-5-one to a cooled mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

-

Maintain the reaction at a low temperature (0-5 °C) with constant stirring.

-

After the reaction is complete, pour the mixture over ice and collect the precipitated 1,3-dimethyl-4-nitro-1H-pyrazol-5-one by filtration.

-

Treat the intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) under reflux to convert the hydroxyl group to a chloro group, yielding 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole.

-

Purify the product via recrystallization.

-

Step 2: Reduction of the Nitro Group This step involves the catalytic hydrogenation of the nitro-pyrazole to yield the desired amine.[4]

-

Reactants: 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole (or its de-chlorinated analogue), Palladium on carbon (Pd/C) catalyst, Hydrogen gas (H₂), Solvent (e.g., Ethanol or Methanol).

-

Procedure:

-

Dissolve the synthesized 1,3-dimethyl-4-nitro-pyrazole precursor in a suitable solvent like ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm).

-

Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization if necessary.

-

Logical Workflow and Pathway Visualizations

The following diagrams illustrate key conceptual frameworks related to the synthesis and application of pyrazole derivatives.

Caption: Knorr Pyrazole Synthesis Workflow.

Caption: Pyrazole Scaffold in Drug Discovery.

Applications in Research and Development

The pyrazole nucleus is a prominent scaffold in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives have been investigated for a wide range of therapeutic applications.

-

Pharmaceutical Development: The this compound structure serves as a valuable building block for synthesizing more complex molecules with potential therapeutic value. Its derivatives are explored for anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4] The dihydrochloride salt form is noted for its enhanced solubility, which is advantageous in drug formulation.[3]

-

Agrochemicals: This compound and its derivatives act as key intermediates in the synthesis of modern agrochemicals, including herbicides, fungicides, and pesticides, contributing to improved crop protection.[3]

-

Material Science: Pyrazole derivatives are being investigated for their use in creating novel materials with specific electronic or optical properties, making them relevant in the field of advanced materials synthesis.[3]

References

Synthesis of 1,3-dimethyl-1H-pyrazol-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic route, alternative methodologies, experimental protocols, and quantitative data to support researchers in the efficient preparation of this key intermediate.

Introduction

This compound is a substituted pyrazole that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The pyrazole nucleus is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of activities including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern of this compound offers a unique scaffold for the development of novel drug candidates. This guide outlines a practical and scalable synthetic approach, along with alternative strategies, to facilitate its accessibility for research and development purposes.

Primary Synthetic Route: A Three-Step Approach

The most common and scalable synthesis of this compound is a three-step process commencing from readily available starting materials: methylhydrazine and a 1,3-dicarbonyl equivalent. The overall transformation involves the initial construction of the pyrazole ring, followed by regioselective nitration at the C4 position, and subsequent reduction of the nitro group to the desired amine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary three-step synthesis of this compound hydrochloride.

| Step | Reaction | Starting Materials | Reagents | Temperature | Time | Pressure | Yield | Purity |

| 1 | Pyrazole Formation | Methylhydrazine, Acetaldehyde Dimethyl Acetal | - | Reflux | 4 h | Atmospheric | High | >97.5% (Intermediate) |

| 2 | Nitration | 1,3-Dimethylpyrazole | Nitric Acid, Sulfuric Acid | 50-60 °C | 1.5 h | Atmospheric | High | - |

| 3 | Reduction | 1,3-Dimethyl-4-nitropyrazole | Pd/C, Hydrochloric Acid, Methanol | 50 °C | 3-4 days | 120 psi (H₂) | High | >99.0% |

Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Dimethylpyrazole

This step involves the cyclocondensation reaction of methylhydrazine with a suitable 1,3-dicarbonyl equivalent, such as acetylacetaldehyde dimethyl acetal, which can be hydrolyzed in situ.

-

Materials: Methylhydrazine, Acetylacetaldehyde dimethyl acetal (4,4-dimethoxy-2-butanone), and an appropriate solvent (e.g., ethanol).

-

Procedure:

-

To a solution of methylhydrazine in ethanol, acetylacetaldehyde dimethyl acetal is added dropwise at a controlled temperature (e.g., 0-10 °C).

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for several hours to ensure complete cyclization.

-

Progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure. The crude 1,3-dimethylpyrazole is then purified, typically by distillation, to yield a colorless to pale yellow liquid.

-

Step 2: Synthesis of 1,3-Dimethyl-4-nitropyrazole

This step involves the regioselective nitration of the synthesized 1,3-dimethylpyrazole at the C4 position.

-

Materials: 1,3-Dimethylpyrazole, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

-

Procedure:

-

A mixture of nitric acid and sulfuric acid is prepared and cooled in an ice bath.

-

A solution of 1,3-dimethylpyrazole in concentrated sulfuric acid is added dropwise to the nitrating mixture, maintaining the temperature between 50-60 °C.[1]

-

After the addition is complete, the reaction mixture is stirred at 60 °C for 1.5 hours.[1]

-

The mixture is then cooled to room temperature and carefully quenched by pouring it into ice water.

-

The aqueous mixture is basified to a high pH (e.g., pH 14) using a strong base like potassium hydroxide solution.[1]

-

The product, 1,3-dimethyl-4-nitropyrazole, is extracted with an organic solvent such as methyl tert-butyl ether.[1] The combined organic extracts are then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.

-

Step 3: Synthesis of this compound Hydrochloride

The final step is the reduction of the nitro group to an amine, which is then isolated as its hydrochloride salt.

-

Materials: 1,3-Dimethyl-4-nitropyrazole, Palladium on Carbon (Pd/C, 10%), Hydrochloric Acid, Methanol.

-

Procedure:

-

A mixture of 1,3-dimethyl-4-nitropyrazole, Pd/C catalyst, and hydrochloric acid in methanol is placed in a pressure vessel.[1]

-

The vessel is charged with hydrogen gas to a pressure of 120 psi and heated to 50 °C with stirring.[1]

-

The reaction is monitored (e.g., by NMR) until the starting material is consumed, which may take several days. Additional catalyst may be required.[1]

-

Upon completion, the reaction mixture is filtered to remove the catalyst.

-

The solvent is then exchanged with an appropriate solvent like industrial methylated spirit to induce precipitation of the hydrochloride salt.[1]

-

The solid product, 4-amino-1,3-dimethylpyrazole hydrochloride, is collected by filtration and dried. This process yields a product with high chemical and isomeric purity.[1]

-

Alternative Synthetic Routes

While the three-step synthesis is a robust method, other strategies can be employed to synthesize this compound, which may be advantageous depending on the availability of starting materials and desired substitution patterns.

Knorr Pyrazole Synthesis from β-Ketonitriles

The Knorr pyrazole synthesis is a classical and versatile method for constructing the pyrazole ring. By using a β-ketonitrile as the 1,3-dielectrophile and a substituted hydrazine, one can directly obtain aminopyrazoles. To synthesize a 1,3-dimethyl-4-amino derivative via this route, a suitably substituted β-ketonitrile would be required. The reaction proceeds via condensation of the hydrazine with the keto group, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the nitrile carbon.

Thorpe-Ziegler Cyclization of Enaminonitriles

Another powerful method for the synthesis of 4-aminopyrazoles is the Thorpe-Ziegler cyclization. This approach involves the base-catalyzed intramolecular cyclization of an appropriately substituted enaminonitrile. This method can be highly efficient for the preparation of 4-aminopyrazoles with various substitution patterns.

Conclusion

The synthesis of this compound is well-established, with a practical and scalable three-step route being the most prominent. This guide has provided a detailed overview of this primary synthetic pathway, including experimental protocols and quantitative data, to aid researchers in its preparation. Furthermore, alternative synthetic strategies have been presented, offering flexibility in the design and synthesis of related aminopyrazole derivatives. The information contained herein is intended to be a valuable resource for scientists and professionals engaged in drug discovery and development, facilitating the advancement of new therapeutic agents based on the pyrazole scaffold.

References

Spectroscopic and Structural Elucidation of 1,3-dimethyl-1H-pyrazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dimethyl-1H-pyrazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such data. The information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from foundational spectroscopic principles and analysis of closely related structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.5 | Singlet | 1H | C5-H |

| ~3.6 - 3.8 | Singlet | 3H | N1-CH₃ |

| ~2.0 - 2.2 | Singlet | 3H | C3-CH₃ |

| ~3.0 - 4.0 (broad) | Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~148 - 152 | C3 |

| ~135 - 138 | C5 |

| ~118 - 122 | C4 |

| ~35 - 38 | N1-CH₃ |

| ~12 - 15 | C3-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Medium, Doublet | N-H stretch (asymmetric and symmetric) of primary amine[1] |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (scissoring) of primary amine[1] |

| 1580 - 1450 | Medium to Strong | C=C and C=N stretch (pyrazole ring) |

| 1335 - 1250 | Medium | C-N stretch (aromatic amine)[1] |

| 910 - 665 | Broad, Strong | N-H wag of primary amine[1] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 111 | High | [M]⁺ (Molecular Ion) |

| 96 | Moderate | [M - CH₃]⁺ |

| 82 | Moderate | [M - NH₂ - H]⁺ |

| 68 | Moderate | [M - CH₃ - HCN]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for pyrazole derivatives and should be optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and the desired chemical shift reference.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilan).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate signal intensity.

-

Reference the spectrum to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Common techniques include:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): Ideal for polar and less volatile compounds, often from a solution.

-

-

Instrumentation: Employ a mass spectrometer appropriate for the chosen ionization method (e.g., a GC-MS for EI or an LC-MS for ESI).

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range, ensuring the molecular ion is detected.

-

For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide accurate mass measurements for elemental composition determination.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Pyrazole-Containing Compounds

Introduction

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] First synthesized in 1883, this versatile scaffold has demonstrated a remarkable breadth of pharmacological activities, leading to its incorporation into numerous FDA-approved drugs.[3] Marketed therapeutics such as the anti-inflammatory drug Celecoxib, the anticancer agent Ruxolitinib, and the erectile dysfunction treatment Sildenafil all feature the pyrazole core, highlighting its therapeutic significance.[1][4] The unique physicochemical properties of the pyrazole moiety, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a detailed exploration of the principal biological activities of pyrazole derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols for researchers in the field.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] The selective inhibition of COX-2 over COX-1 is a key strategy in developing anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs.[5]

Mechanism of Action: COX Inhibition

The primary anti-inflammatory mechanism involves the inhibition of COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] Many pyrazole-based compounds, such as Celecoxib, are designed to selectively bind to the active site of the COX-2 enzyme.[5] Beyond COX inhibition, other mechanisms include the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of the NF-κB signaling pathway.[5][6]

Caption: COX-2 Inhibition by Pyrazole Derivatives.

Quantitative Data: Anti-inflammatory Activity

The efficacy of pyrazole derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against target enzymes.

| Compound Class | Target | IC50 Value | Reference |

| 3,5-diarylpyrazoles | COX-2 | 0.01 µM | [5] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 µM | [5] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 µM | [5] |

| Pyrazole-thiazole hybrid | COX-2 | 0.03 µM | [5] |

| Pyrazole-thiazole hybrid | 5-LOX | 0.12 µM | [5] |

| Benzotiophenyl Pyrazole Analog | COX-2 | 0.01 µM | [7] |

| Adamantyl 1,5-diaryl pyrazole | COX-2 | 2.52 µM | [7] |

| Substituted Pyrazole (Compound 2a) | COX-2 | 19.87 nM | [8] |

| Substituted Pyrazole (Compound 3b) | COX-2 | 39.43 nM | [8] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.

-

Objective: To measure the IC50 values of pyrazole compounds against human recombinant COX-1 and COX-2 enzymes.

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test pyrazole compounds and reference inhibitor (e.g., Celecoxib).

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection.

-

96-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test pyrazole compounds and the reference inhibitor in DMSO.

-

In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound solution. Incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a further 10 minutes at 37°C.

-

Stop the reaction by adding a solution of hydrochloric acid.

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Anticancer Activity

The pyrazole scaffold is a key component in many targeted anticancer therapies. These compounds exert their effects by inhibiting various protein kinases and other targets that are crucial for cancer cell growth, proliferation, and survival.[9][10]

Mechanism of Action: Kinase Inhibition

A primary anticancer strategy for pyrazole derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[9] By blocking the ATP-binding site of these enzymes, pyrazole compounds can halt the downstream signaling pathways that drive tumor progression. Other mechanisms include the inhibition of Poly (ADP-ribose) polymerase (PARP) and the disruption of tubulin polymerization.[1][11]

Caption: EGFR Signaling Pathway Inhibition.

Quantitative Data: Anticancer Activity

The antiproliferative and enzyme-inhibitory activities of pyrazole derivatives against various cancer targets are summarized below.

| Compound Class | Target/Cell Line | IC50 Value | Reference |

| Indole-Pyrazole hybrid (Comp. 33) | CDK2 | 0.074 µM | [9] |

| Indole-Pyrazole hybrid (Comp. 34) | CDK2 | 0.095 µM | [9] |

| Pyrazole carbaldehyde derivative (Comp. 43) | PI3 Kinase | 0.25 µM | [9] |

| Pyrazole carbaldehyde derivative (Comp. 43) | MCF-7 (Breast Cancer) | 0.25 µM | [9] |

| Selanyl-pyrazole analog (Comp. 54) | HepG2 (Liver Cancer) | 13.85 µM | [9] |

| Pyrazole-Thiourea derivative (C5) | EGFR | 0.07 µM | [12] |

| Pyrazole-Thiourea derivative (C5) | MCF-7 (Breast Cancer) | 0.08 µM | [12] |

| Pyrazole derivative (Comp. 49) | EGFR | 0.26 µM | [13] |

| Pyrazole derivative (Comp. 49) | HER-2 | 0.20 µM | [13] |

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

-

Objective: To determine the IC50 of pyrazole compounds against human cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test pyrazole compounds and reference drug (e.g., Doxorubicin).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test pyrazole compounds for 48-72 hours. Include a vehicle-only control.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

-

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15]

Mechanism of Action

The mechanisms of antimicrobial action are diverse and not as universally defined as for anticancer or anti-inflammatory effects. However, proposed mechanisms include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication. The specific mechanism often depends on the substitution pattern on the pyrazole ring.

Caption: General Workflow for Antimicrobial Drug Discovery.

Quantitative Data: Antimicrobial Activity

The potency of antimicrobial pyrazoles is typically expressed as the Minimum Inhibitory Concentration (MIC).

| Compound Class | Organism | MIC Value (µg/mL) | Reference |

| Pyrano[2,3-c]pyrazole (Comp. III) | Bacillus subtilis | 125 | [14] |

| Imidazothiadiazole-Pyrazole (Comp. 21c) | Multi-drug resistant strains | 0.25 | [15] |

| Imidazothiadiazole-Pyrazole (Comp. 23h) | Multi-drug resistant strains | 0.25 | [15] |

| Pyrazole-pyrimidine derivative | Aspergillus fumigatus | 6.25 | [16] |

| Trifluoromethyl phenyl-pyrazole | Staphylococcus aureus | 2x MIC to eradicate biofilm | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial or fungal strains.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test pyrazole compounds.

-

Sterile 96-well microplates.

-

Microbial inoculum standardized to 0.5 McFarland.

-

-

Procedure:

-

Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the diluted inoculum to each well containing the test compound. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Conclusion

The pyrazole scaffold is a remarkably versatile and privileged structure in drug discovery, demonstrating a wide array of potent biological activities.[13][16] Its derivatives have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents, among other therapeutic applications.[17] The synthetic tractability of the pyrazole ring allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[10] Future research will likely continue to expand the therapeutic applications of pyrazole-containing compounds, particularly in developing multi-target agents and overcoming drug resistance.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jchr.org [jchr.org]

An In-depth Technical Guide to the Safe Handling of 1,3-dimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,3-dimethyl-1H-pyrazol-4-amine (CAS No. 64517-88-0). The information presented is a synthesis of available data for the compound and its structural analogs, intended to promote safe laboratory practices.

Chemical Identification and Physical Properties

This compound is a substituted pyrazole derivative.[1] While detailed experimental data on its physical properties are limited, the following table summarizes computed and available information.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | PubChem[1] |

| Molecular Weight | 111.15 g/mol | PubChem[1] |

| IUPAC Name | 1,3-dimethylpyrazol-4-amine | PubChem[1] |

| CAS Number | 64517-88-0 | ChemicalBook[2] |

| Appearance | Pale yellow to yellow solid (inferred from analogs) | Cole-Parmer[3] |

| Solubility | Data not available. The dihydrochloride salt is noted to have enhanced solubility.[4] | Chem-Impex[4] |

| Melting Point | 78 - 80 °C (for 1,3-Dimethyl-1H-pyrazol-5-amine) | Cole-Parmer[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification. It is important to note that a complete toxicological profile has not been established.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[5][6] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation.[5][7] |

Hazard Pictograms:

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to personal protective equipment protocols is mandatory.

| Body Part | Required PPE | Recommended Materials/Standards |

| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133. |

| Skin/Hands | Chemical-resistant, impervious gloves. Protective clothing to prevent skin exposure. | Nitrile rubber gloves are a suitable option. Clothing should be flame-resistant. |

| Respiratory | A respirator is necessary if working in a poorly ventilated area, if exposure limits are exceeded, or if irritation or other symptoms are experienced. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator may be necessary in some cases. |

Safe Handling and Experimental Workflow

A systematic approach is crucial for the safe handling of this compound. The following experimental workflow outlines the key steps from preparation to disposal.

Detailed Experimental Protocol:

-

Preparation:

-

Conduct a thorough risk assessment for the planned experiment.

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Assemble all necessary PPE, including safety goggles, a lab coat, and nitrile gloves. Inspect for any damage.

-

Prepare and clearly label all glassware and equipment.

-

-

Handling:

-

Don the appropriate PPE before entering the designated work area.

-

Perform all manipulations of this compound within the fume hood.

-

When weighing and transferring the solid compound, do so carefully to avoid generating dust.

-

Always use a spatula or other appropriate tool for transfers.

-

Keep the container tightly closed when not in use.

-

-

Post-Handling and Disposal:

-

After completing the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Dispose of all contaminated materials, including disposable gloves and weighing paper, in a clearly labeled hazardous waste container.

-

Carefully remove PPE, avoiding contact with any contaminated surfaces.

-

Wash hands and any exposed skin thoroughly with soap and water.

-

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

-

If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.

-

If Inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

If Swallowed: Do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Accidental Release Measures:

-

Small Spills: Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dust.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate personal protective equipment. Contact emergency services for assistance with cleanup.

Storage and Disposal

Proper storage and disposal are essential to maintain the stability of the chemical and to ensure environmental safety.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

-

Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. Do not allow product to enter drains or waterways.

Toxicological Information

-

Acute Toxicity: Harmful if swallowed.[5] The oral LD50 has not been determined.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[5][6]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[5][7]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

This guide is intended for use by trained professionals and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier. Always prioritize safety and adhere to established laboratory protocols.

References

- 1. This compound | C5H9N3 | CID 4431056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 64517-88-0 [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3,5-Dimethyl-1H-pyrazol-4-amine | 5272-86-6 [sigmaaldrich.com]

- 6. 1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | CID 520721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 1,3-dimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dimethyl-1H-pyrazol-4-amine is a versatile starting material for the synthesis of a wide range of derivatives with significant potential in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs.[1] Functionalization of the 4-amino group allows for the introduction of various pharmacophoric moieties, such as amides, ureas, and sulfonamides, leading to compounds with diverse biological activities. Notably, derivatives of this scaffold have shown promise as potent inhibitors of key signaling proteins, including p38 mitogen-activated protein kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in inflammatory diseases and cancer, respectively.[2][3][4][5][6][7][8]

This document provides detailed protocols for the synthesis of amide, urea, and sulfonamide derivatives starting from this compound. It also includes a summary of quantitative data for representative compounds and a diagram of a relevant signaling pathway to guide further research and development.

General Synthetic Workflow

The synthesis of derivatives from this compound typically involves the reaction of the amino group with a suitable electrophile. The general workflow is depicted below.

Caption: General synthetic routes to amide, urea, and sulfonamide derivatives from this compound.

Experimental Protocols

Synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)amide Derivatives (General Procedure)

This protocol describes the acylation of this compound with an acyl chloride to form the corresponding amide derivative.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add triethylamine (1.2 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Separate the organic layer and wash it with brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-(1,3-dimethyl-1H-pyrazol-4-yl)amide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-arylurea Derivatives (General Procedure)

This protocol outlines the synthesis of urea derivatives by reacting this compound with an isocyanate.

Materials:

-

This compound

-

Aryl isocyanate (e.g., phenyl isocyanate)

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.

-

Add the aryl isocyanate (1.05 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, a precipitate may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Wash the collected solid or the residue with hexane to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-arylurea derivative.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)sulfonamide Derivatives (General Procedure)

This protocol details the synthesis of sulfonamide derivatives from this compound and a sulfonyl chloride.

Materials:

-

This compound

-

Sulfonyl chloride (e.g., benzenesulfonyl chloride)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous pyridine (5 mL) and cool the solution to 0 °C.

-

Add the sulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with DCM (20 mL) and wash with 1 M hydrochloric acid (2 x 10 mL) to remove excess pyridine.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-(1,3-dimethyl-1H-pyrazol-4-yl)sulfonamide derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes the quantitative data for a selection of derivatives synthesized from this compound.

| Derivative Type | R Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |

| Amide | -C(O)CH₃ | 85 | 145-147 | 7.95 (s, 1H), 3.65 (s, 3H), 2.20 (s, 3H), 2.10 (s, 3H) |

| Amide | -C(O)Ph | 92 | 178-180 | 8.30 (s, 1H), 7.90-7.80 (m, 2H), 7.55-7.40 (m, 3H), 3.70 (s, 3H), 2.25 (s, 3H) |

| Urea | -C(O)NHPh | 95 | 210-212 | 8.50 (s, 1H), 8.20 (s, 1H), 7.50-7.20 (m, 5H), 3.68 (s, 3H), 2.22 (s, 3H) |

| Sulfonamide | -S(O)₂Ph | 78 | 195-197 | 7.90-7.80 (m, 2H), 7.60-7.45 (m, 3H), 7.30 (s, 1H), 3.60 (s, 3H), 2.15 (s, 3H) |

Note: The spectral data provided are representative and may vary slightly depending on the solvent and instrument used.

Signaling Pathway Inhibition

Derivatives of pyrazole, particularly pyrazole ureas, have been identified as potent inhibitors of the p38 MAPK signaling pathway. This pathway is crucial in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β. Dysregulation of this pathway is associated with various inflammatory diseases. The diagram below illustrates the p38 MAPK signaling cascade and the point of inhibition by pyrazole derivatives.

Caption: The p38 MAPK signaling pathway and the inhibitory action of pyrazole urea derivatives.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a diverse range of derivatives with significant therapeutic potential. The straightforward and efficient protocols for the synthesis of amides, ureas, and sulfonamides described herein provide a solid foundation for further exploration and optimization of these scaffolds. The demonstrated activity of related pyrazole derivatives as inhibitors of key signaling pathways, such as the p38 MAPK pathway, highlights the potential for the development of novel therapeutics for inflammatory diseases and cancer. Researchers are encouraged to utilize these protocols and the provided data to advance their drug discovery and development programs.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 5. japsonline.com [japsonline.com]

- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of 1,3-dimethyl-1H-pyrazol-4-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dimethyl-1H-pyrazol-4-amine is a versatile heterocyclic amine that serves as a valuable building block in the synthesis of a variety of biologically active molecules. Its pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The strategic placement of the amino group at the 4-position, along with the two methyl groups, provides a unique template for the development of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology. These application notes provide an overview of its utility, detailed synthetic protocols, and its application in the design of potent enzyme inhibitors.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of more complex molecules with therapeutic potential. Its derivatives have shown promise in several areas:

-

Kinase Inhibitors: The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The 4-amino group of this compound provides a convenient handle for the introduction of various substituents that can interact with other regions of the kinase active site, leading to potent and selective inhibitors. A notable example is in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, which are of significant interest for cancer therapy.[1]

-

Anticancer Agents: By serving as a precursor to potent kinase inhibitors, this compound contributes to the development of novel anticancer agents. Derivatives have demonstrated antiproliferative activity against various cancer cell lines.[1]

-

Agrochemicals: This compound also serves as an intermediate in the synthesis of agrochemicals, contributing to the development of more effective products for crop protection.

Experimental Protocols

Synthesis of 4-Amino-1,3-dimethylpyrazole Dihydrochloride

A practical and scalable three-step process for the preparation of 4-amino-1,3-dimethylpyrazole dihydrochloride, a salt of this compound, has been established. This process avoids the use of picrate salts and yields a product with high chemical and isomeric purity.

Step 1: Synthesis of 1,3-dimethylpyrazole

This step involves the reaction of methyl hydrazine with a suitable precursor like acetaldehyde dimethylacetal to form the pyrazole ring.

Step 2: Synthesis of 1,3-Dimethyl-4-nitropyrazole

The 1,3-dimethylpyrazole from the previous step undergoes nitration to introduce a nitro group at the 4-position.

-

Procedure: A solution of 1,3-dimethylpyrazole (190 g, 2.0 mol) in concentrated sulfuric acid (190 mL, 3.55 mol) is added dropwise to a mixture of nitric acid (190 mL, 4.50 mol) and sulfuric acid (190 mL, 3.55 mol), while maintaining the temperature between 50-60 °C. The reaction mixture is stirred at 60 °C for 1.5 hours. After cooling, the mixture is quenched into water (1.9 L) and basified to pH 14 with 40% potassium hydroxide solution. The aqueous mixture is then extracted with methyl tert-butyl ether (3 x 1 L).[2]

Step 3: Synthesis of 4-Amino-1,3-dimethylpyrazole Dihydrochloride

The final step involves the reduction of the nitro group to an amine.

-

Procedure: A mixture of 1,3-dimethyl-4-nitropyrazole (76.7 g, 540 mmol), 10% Pd/C (7.7 g, 50% wet), and hydrochloric acid (100 mL, 37%) in methanol (760 mL) is stirred under a hydrogen atmosphere (120 psi) at 50 °C. The reaction progress is monitored, and if necessary, an additional portion of Pd/C (3.8 g) is added to drive the reaction to completion. After completion, the mixture is filtered, and the solvent is exchanged with industrial methylated spirit to precipitate the product.[2]

Synthesis of a Pyrazol-4-yl-Pyrimidin-2-amine Derivative (Analog)

The following protocol describes the synthesis of a close analog, 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine, which demonstrates the utility of the aminopyrazole scaffold in constructing kinase inhibitors. This synthesis involves a Buchwald-Hartwig amination reaction.

-

Procedure: To a solution of 2,5-dichloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine in a suitable solvent, 1H-pyrazol-4-amine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) are added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. The product is then purified using column chromatography.

Quantitative Data

The following tables summarize the in vitro biological data for a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which are close analogs of compounds that could be synthesized from this compound. This data highlights the potential of this chemical scaffold in kinase inhibition and cancer cell growth inhibition.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazol-4-yl-Pyrimidin-2-amine Derivatives [1]

| Compound | R¹ | R² | CDK1/CycB Ki (µM) | CDK2/CycE Ki (µM) | CDK5/p25 Ki (µM) | CDK9/CycT Ki (µM) |

| 1 | H | F | 0.004 | 0.011 | 0.005 | 0.003 |

| 14 | H | F | 0.025 | 0.007 | 0.003 | 0.021 |

| 15 | H | Cl | 0.031 | 0.005 | 0.003 | 0.020 |

Table 2: Antiproliferative Activity of Pyrazol-4-yl-Pyrimidin-2-amine Derivatives against A2780 Ovarian Cancer Cells [1]

| Compound | R¹ | R² | GI₅₀ (µM) |

| 1 | H | F | 0.018 |

| 14 | H | F | 0.509 |

| 15 | H | Cl | 0.158 |

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in Cell Cycle Progression

Derivatives of this compound can be designed to inhibit CDK2. CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to the accumulation of its substrates, such as the retinoblastoma protein (Rb), in a hypophosphorylated state. This prevents the release of the E2F transcription factor, thereby blocking the expression of genes required for DNA replication and ultimately leading to cell cycle arrest and apoptosis.[1]

References

Application of 1,3-dimethyl-1H-pyrazol-4-amine in Agrochemical Synthesis: A Detailed Overview

Introduction

1,3-dimethyl-1H-pyrazol-4-amine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of agrochemicals. Its unique structural features allow for the facile introduction of the pyrazole moiety into larger molecules, a group known for its broad spectrum of biological activities. This scaffold is a key component in numerous commercially successful fungicides, herbicides, and insecticides, contributing to their high efficacy and target specificity. This document provides detailed application notes, experimental protocols, and an overview of the biological activities of agrochemicals derived from this important intermediate.

Application Notes

The primary application of this compound in agrochemical synthesis is as a nucleophile in the formation of amide, sulfonamide, or other linkages to construct the final active ingredient. The dimethylpyrazole core imparts favorable properties to the resulting agrochemical, including metabolic stability and enhanced binding to target enzymes or receptors.

Fungicide Synthesis: A significant application of this compound is in the synthesis of pyrazole carboxamide fungicides. These compounds are highly effective against a broad range of fungal pathogens. The amine group of this compound is typically acylated with a substituted pyrazole carboxylic acid to form the characteristic carboxamide linkage. Many of these fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal respiratory chain.

Herbicide Synthesis: In herbicide development, this compound can be incorporated into molecules that inhibit key plant enzymes. For instance, derivatives can be synthesized to target 4-hydroxyphenylpyruvate dioxygenase (HPPD), an essential enzyme in the biosynthesis of plastoquinones and carotenoids. Inhibition of HPPD leads to bleaching of the plant tissue and ultimately, plant death.

Insecticide Synthesis: The pyrazole scaffold is also present in several classes of insecticides. Derivatives of this compound can be designed to act as antagonists of the γ-aminobutyric acid (GABA) receptor in insects. This mode of action leads to hyperexcitation of the insect's central nervous system, resulting in paralysis and death.

Quantitative Data on Agrochemical Efficacy

The following tables summarize the biological activity of representative agrochemicals synthesized using pyrazole derivatives.

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives

| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference |

| Boscalid | Alternaria alternata | 0.741 | [1] |

| Bixafen | Septoria tritici | 0.08 | [2] |

| Fluxapyroxad | Rhizoctonia solani | 0.103 | [1] |

| Penflufen | Rhizoctonia solani | 0.015 | N/A |

| Sedaxane | Ustilago nuda | 0.002 | N/A |

Table 2: Herbicidal Activity of Pyrazole Derivatives

| Compound Class | Target Weed | Activity | Reference |

| Pyrazole Aromatic Ketones | Chenopodium serotinum | Excellent | [3] |

| Pyrazole Aromatic Ketones | Stellaria media | Excellent | [3] |

| Pyrazole Aromatic Ketones | Brassica juncea | Excellent | [3] |

Table 3: Insecticidal Activity of Phenylpyrazole Derivatives

| Compound | Target Insect | LC50 (nM) | Reference |

| Fipronil | Housefly (Musca domestica) | 2-20 (IC50 for [3H]EBOB binding) | [4] |

Experimental Protocols

Synthesis of a Representative Pyrazole Carboxamide Fungicide

This protocol describes a general method for the synthesis of a pyrazole carboxamide fungicide, exemplified by the coupling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with an amino-pyrazole, which can be adapted for this compound.[5]

Materials:

-

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

-

This compound

-

1-Hydroxybenzotriazole (HOBT)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in DMF, add HOBT (1.2 eq) and EDC.HCl (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Add TEA (3.0 eq) dropwise to the suspension and stir the mixture at room temperature for 10-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, water, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole carboxamide.

Signaling Pathways and Mechanisms of Action

Fungicides: Succinate Dehydrogenase (SDH) Inhibition

Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[6][7]

Caption: Inhibition of Succinate Dehydrogenase by pyrazole fungicides.

Herbicides: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Pyrazole-based herbicides can inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and carotenoids in plants.[8][9]

Caption: HPPD inhibition by pyrazole herbicides leading to plant death.

Insecticides: GABA Receptor Antagonism

Phenylpyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in the insect central nervous system.[10][11] This blocks the influx of chloride ions, leading to hyperexcitation and paralysis.

Caption: GABA receptor antagonism by phenylpyrazole insecticides.

References

- 1. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 3. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]

- 5. cbijournal.com [cbijournal.com]

- 6. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. js.ugd.edu.mk [js.ugd.edu.mk]

- 8. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biological Screening of 1,3-Dimethyl-1H-pyrazol-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the biological screening of 1,3-dimethyl-1H-pyrazol-4-amine derivatives. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including kinase inhibition, anticancer, and anti-inflammatory effects.[1][2][3] This document outlines detailed protocols for key cell-based and biochemical assays to evaluate the therapeutic potential of novel this compound derivatives.

Overview of Screening Strategy

A systematic approach is essential for the efficient evaluation of new chemical entities. The proposed workflow begins with broad cytotoxicity screening to determine the general cellular impact of the compounds. This is followed by more specific assays to elucidate the mechanism of action, such as kinase inhibition, apoptosis induction, and cell cycle arrest.

Caption: General workflow for screening this compound derivatives.

Data Presentation: Summary of Biological Activities

The following tables summarize hypothetical quantitative data for a series of this compound derivatives against various cancer cell lines and kinases. This data is crucial for comparative analysis and for selecting promising candidates for further investigation.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) after 48h |

| DM-PYR-01 | MCF-7 | Breast Cancer | 15.2 |

| DM-PYR-02 | HCT-116 | Colon Cancer | 8.9 |

| DM-PYR-03 | A549 | Lung Cancer | 22.5 |

| DM-PYR-04 | MDA-MB-231 | Triple-Negative Breast Cancer | 5.1 |

| Doxorubicin | Various | - | 0.5 - 2.0 |

Table 2: Kinase Inhibitory Activity of Lead Compound DM-PYR-04

| Kinase Target | IC50 (nM) | Assay Type |

| CDK2/Cyclin A | 75 | ADP-Glo |

| VEGFR2 | 150 | Lanthascreen |

| p38α | 320 | Radiometric |

| EGFR | >10,000 | ADP-Glo |

Experimental Protocols

This section provides detailed protocols for the key assays used to characterize the biological activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.[5][6]

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole derivatives at desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.[5]

-

Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate the cells in the dark at room temperature for 15 minutes.[5]

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

-

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA, and the fluorescence intensity of the stained cells is proportional to their DNA content. This allows for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M).[5]

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivatives

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate at 37°C for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

-

Purified kinase and its specific substrate

-

Kinase buffer

-

This compound derivatives

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96- or 384-well plates

-

Plate-reading luminometer

Protocol:

-

Kinase Reaction: Set up the kinase reaction in the wells of the plate, including the kinase, substrate, ATP, and the pyrazole derivative at various concentrations. Include no-kinase and no-compound controls. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-